molecular formula C16H15BrN6O3 B604483 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione CAS No. 317840-09-8

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione

Cat. No.: B604483
CAS No.: 317840-09-8
M. Wt: 419.23g/mol
InChI Key: MGEKJGAJAFREEP-QGMBQPNBSA-N
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Description

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated hydroxyphenyl group and a dihydropurine core

Scientific Research Applications

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Bromination: Introduction of the bromine atom into the aromatic ring, usually achieved through electrophilic aromatic substitution using bromine or a brominating agent.

    Cyclization: Formation of the dihydropurine core through cyclization reactions, often involving condensation and ring-closing steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the hydrazone linkage would yield hydrazines.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the specific application. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione lies in its specific structural features, such as the brominated hydroxyphenyl group and the prop-2-enyl substituent on the dihydropurine core. These features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O3/c1-3-6-23-12-13(22(2)16(26)20-14(12)25)19-15(23)21-18-8-9-7-10(17)4-5-11(9)24/h3-5,7-8,12-13,24H,1,6H2,2H3,(H,19,21)(H,20,25,26)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGLHFQTGHGNQM-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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